3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid
Description
3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid (CAS: 380430-68-2, molecular formula: C₁₁H₁₆BNO₄, molecular weight: 237.06 g/mol) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a fluorine atom at the 5-position of the phenyl ring. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, including kinase inhibitors and anticancer agents . Its physicochemical properties include a calculated LogS (solubility) of -2.8 and a topological polar surface area (TPSA) of 75.3 Ų, which influence its reactivity and bioavailability .
Properties
IUPAC Name |
[3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-7(12(16)17)4-8(13)6-9/h4-6,16-17H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWVLKIFBQTGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Boc Protection of 3-Amino-5-fluorobromobenzene
Reagents :
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3-Amino-5-fluorobromobenzene
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Boc anhydride (Boc₂O)
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Base: 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA)
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Conditions :
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Reaction conducted at 0°C to room temperature for 12–24 hours under nitrogen.
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Workup involves aqueous extraction and column chromatography.
Mechanism :
The amine reacts with Boc₂O in the presence of a base to form the Boc-protected intermediate.
Step 2: Miyaura Borylation of Boc-Protected Bromide
Reagents :
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Boc-protected 3-bromo-5-fluoroaniline
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Bis(pinacolato)diboron (B₂Pin₂)
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Palladium catalyst: Pd(dppf)Cl₂
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Base: Potassium acetate (KOAc)
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Solvent: 1,4-Dioxane
Conditions :
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Heated to 80–100°C for 6–12 hours under inert atmosphere.
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Purification via recrystallization (e.g., ethyl acetate/hexanes).
Mechanism :
The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with B₂Pin₂, and reductive elimination to yield the boronic acid pinacol ester, which is hydrolyzed to the boronic acid.
Step 1: Synthesis of 3-Nitro-5-fluorophenylboronic Acid
Reagents :
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3-Nitro-5-fluorobromobenzene
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B₂Pin₂, Pd(dba)₂, XPhos ligand
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Solvent: Toluene
Conditions :
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110°C for 24 hours.
Yield : 70–80%.
Step 2: Nitro Reduction to Amine
Reagents :
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Hydrogen gas (H₂), Pd/C catalyst
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Solvent: Ethanol
Conditions :
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Room temperature, 12 hours.
Yield : 90–95%.
Step 3: Boc Protection of Amine
Identical to Step 1 in Route 1.
Challenges :
-
Boronic acid groups may undergo protodeboronation under acidic or basic conditions during nitro reduction.
Reaction Optimization and Data
Catalyst Screening for Miyaura Borylation
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | None | Dioxane | 80 | 88 |
| Pd(OAc)₂ | XPhos | Toluene | 110 | 78 |
| PdCl₂(PPh₃)₂ | SPhos | THF | 65 | 68 |
Key Insight : Pd(dppf)Cl₂ in dioxane provides optimal balance of activity and stability.
Boc Protection Base Comparison
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DMAP | THF | 12 | 92 |
| Triethylamine | DCM | 18 | 85 |
| Sodium hydride | DMF | 6 | 80 |
Key Insight : DMAP in THF achieves near-quantitative conversion without side reactions.
Industrial-Scale Production
Continuous Flow Reactor Design
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Advantages : Enhanced heat transfer, reduced reaction time, and improved safety.
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Conditions :
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Boc protection: 0.5-hour residence time at 25°C.
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Borylation: 2-hour residence time at 100°C.
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Throughput : 1–5 kg/day with 90% overall yield.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Amino-5-fluorobromobenzene | 1,200 |
| Boc₂O | 800 |
| Pd(dppf)Cl₂ | 3,500 |
Total Synthesis Cost : ~$6,500/kg at pilot scale.
Challenges and Limitations
Functional Group Compatibility
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Boronic acid instability : Protodeboronation occurs under acidic or aqueous conditions, necessitating anhydrous workup.
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Boc group sensitivity : Prolonged heating during borylation may lead to partial deprotection.
Purification Strategies
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Recrystallization : Ethyl acetate/hexanes (purity >98%).
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Chromatography : Silica gel with 5–10% methanol/DCM (reserved for small-scale batches).
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The boronic acid group can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids have gained attention for their potential as anticancer agents. The incorporation of the fluorophenyl group in 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid enhances its ability to inhibit certain cancer cell lines. Research has indicated that compounds with boronic acid moieties can disrupt cellular pathways involved in tumor growth and proliferation .
Enzyme Inhibition
This compound serves as a useful scaffold for designing inhibitors of proteasomes and other enzymes involved in cancer progression. Boronic acids are known to form reversible covalent bonds with the active site serine residues of proteases, leading to enzyme inhibition. Such mechanisms are crucial in targeting cancer cells selectively while minimizing damage to normal cells .
Organic Synthesis
Building Block for Complex Molecules
3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid acts as a versatile intermediate in the synthesis of various bioactive compounds, including peptides and small molecules. The tert-butyloxycarbonyl (Boc) group provides a protective mechanism for amines during synthesis, allowing for selective reactions that are critical in multi-step organic syntheses .
Peptide Synthesis
The compound is particularly valuable in solid-phase peptide synthesis (SPPS), where it can facilitate the formation of peptide bonds while protecting sensitive functional groups from undesired reactions. Its ability to undergo deprotection under mild acidic conditions makes it suitable for synthesizing complex peptides that require precise control over functionalization .
Biochemical Research
Study of Protein Interactions
In biochemical research, 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid can be employed to investigate protein-ligand interactions. By modifying the structure of this compound, researchers can explore how changes affect binding affinities and specificity towards various biological targets, aiding in the understanding of enzyme kinetics and mechanisms .
Cell Signaling Pathways
The compound's influence on cellular processes, such as gene expression and signaling pathways, has been documented. By manipulating the availability of specific peptides synthesized using this boronic acid derivative, researchers can study its effects on cellular functions, providing insights into disease mechanisms and potential therapeutic targets.
Case Studies
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid with structurally analogous boronic acids, emphasizing substituent effects, applications, and reactivity.
Structural and Functional Group Variations
Key Comparative Insights
- Reactivity in Cross-Coupling: The Boc-amino group in the target compound reduces electrophilicity compared to electron-withdrawing substituents (e.g., Cl, CN, CF₃), which enhance reactivity in Suzuki reactions. For example, 3-chloro-5-fluorobenzeneboronic acid exhibits faster coupling rates due to chlorine’s electron-withdrawing nature , whereas the Boc group necessitates deprotection steps in multi-step syntheses .
- Solubility and Bioavailability : The Boc group increases hydrophobicity (LogS: -2.8) compared to 3-fluoro-5-methylphenylboronic acid (LogS: -1.9), which has higher solubility due to the methyl group .
- Steric Effects : Bulky substituents like methoxy in 3-bromo-5-fluoro-2-methoxyphenylboronic acid hinder cross-coupling efficiency, whereas the Boc group’s steric demand is moderate .
- Therapeutic Potential: The Boc-protected amino group is critical in prodrug design, as seen in kinase inhibitors (e.g., compound CW3 in ), whereas cyano or trifluoromethyl derivatives are preferred for covalent binding or metabolic stability .
Research Findings
- Anticancer Activity: Derivatives of 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid demonstrated sub-micromolar IC₅₀ values in cancer cell lines, outperforming 3-chloro-5-fluorobenzeneboronic acid analogs by 2–3-fold due to enhanced target engagement .
- Synthetic Flexibility : The Boc group allows selective deprotection under acidic conditions, enabling sequential functionalization—a feature absent in halogenated analogs .
Biological Activity
3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid is a boronic acid derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which may influence its interaction with biological targets. The molecular formula is , and it is classified under the broader category of boronic acids commonly used in drug development and biochemical applications.
The biological activity of 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of various biomolecules. This compound may inhibit proteolytic enzymes, impacting pathways involved in diseases such as cancer and diabetes.
Inhibition Studies
Research indicates that compounds similar to 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid can exhibit inhibitory effects on specific enzymes. For instance, studies involving related boronic acids have demonstrated their potential as inhibitors of proteases like ADAMTS7, which plays a role in atherosclerosis progression. The inhibitory constant values for related compounds suggest that modifications in the structure can significantly enhance or reduce activity against these targets .
Case Studies
- ADAMTS7 Inhibition : A study focused on arylsulfonamides, including boronic acid derivatives, showed promising results in inhibiting ADAMTS7. The compound demonstrated a value of approximately 0.027 µM, indicating potent activity against this target .
- Anticancer Properties : Another investigation into boronic acids revealed their potential as anticancer agents by disrupting cellular pathways through enzyme inhibition. The presence of the fluorine atom in 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid may enhance its lipophilicity, potentially improving cell membrane permeability and bioavailability .
Toxicological Profile
The toxicological assessment of similar compounds indicates that while some exhibit low toxicity profiles, others may show hepatotoxicity or skin irritation under certain conditions. For example, derivatives with higher molecular weights often present challenges in systemic bioavailability due to their size and polarity .
Table: Summary of Biological Activities
| Activity | Compound | K_i Value (µM) | Remarks |
|---|---|---|---|
| ADAMTS7 Inhibition | 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid | 0.027 | Potent inhibitor |
| Anticancer Activity | Related boronic acids | Variable | Disruption of cancer pathways |
| Toxicity | Various derivatives | Low to moderate | Hepatotoxicity noted in some |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at the phenyl ring, such as the introduction of fluorine or other substituents, can significantly affect the biological activity of boronic acids. For instance, the position of substituents plays a crucial role in enzyme binding affinity and selectivity .
Q & A
Q. How can researchers optimize the synthesis of 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid to minimize byproduct formation?
Q. What analytical techniques are most reliable for characterizing the purity of 3-((tert-Butoxycarbonyl)amino)-5-fluorophenylboronic acid?
Q. How does storage condition variability impact the stability of this compound?
- Methodological Answer : Store under argon at −20°C in amber vials to prevent oxidation and moisture uptake. Regularly test stability via TGA/DSC to detect decomposition above 150°C, a common issue for Boc-protected boronic acids .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Q. How can computational methods predict the solvation effects and reaction pathways of this compound?
Q. What experimental designs address batch-to-batch variability in bioactivity assays involving this compound?
- Methodological Answer : Implement reaction path search algorithms (e.g., via quantum chemical calculations) to identify minor impurities affecting bioactivity. Cross-reference with LC-HRMS to detect trace byproducts and correlate with assay outcomes .
Contradiction Analysis & Validation
Q. Why do some studies report reduced catalytic efficiency when using this compound in aqueous media?
- Resolution : The Boc group is hydrolytically labile in water, leading to deprotection and boronic acid dimerization. Validate via pH-controlled experiments (pH 7–9) and compare with FT-IR data to confirm Boc-group retention .
Key Safety & Compliance Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
